thiazol-5-ylmethyl N-[(1S,2S,4S)-4-[[(2S)-2-[[amino-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-1-benzyl-2-hydroxy-5-phenyl-pentyl]carbamate
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Overview
Description
2-Oxa-4,9,12-triazatridecan-13-oic acid, 6-hydroxy-11-(1-methylethyl)-3,10-dioxo-5,8-bis(phenylmethyl)-1-(5-thiazolyl)-, 1-((2-(1-methylethyl)-4-thiazolyl)methyl)hydrazide, monohydrochloride, (5S-(5R*,6R*,8R*,11R*))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including thiazole rings, hydroxyl groups, and amide linkages, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Condensation: Combination of two molecules with the elimination of a small molecule, such as water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other complex organic molecules with multiple functional groups and potential biological activity. Examples may include:
2-Oxa-4,9,12-triazatridecan-13-oic acid derivatives: Compounds with similar core structures but different substituents.
Thiazole-containing compounds: Molecules featuring thiazole rings with various functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific three-dimensional structure, which may confer distinct chemical properties and biological activities. This uniqueness makes it a valuable target for further research and development.
Properties
CAS No. |
165315-36-6 |
---|---|
Molecular Formula |
C36H47N7O5S2 |
Molecular Weight |
721.9 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[amino-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C36H47N7O5S2/c1-23(2)32(42-35(46)43(37)19-28-21-49-34(40-28)24(3)4)33(45)39-27(15-25-11-7-5-8-12-25)17-31(44)30(16-26-13-9-6-10-14-26)41-36(47)48-20-29-18-38-22-50-29/h5-14,18,21-24,27,30-32,44H,15-17,19-20,37H2,1-4H3,(H,39,45)(H,41,47)(H,42,46)/t27-,30-,31-,32-/m0/s1 |
InChI Key |
VPCVPKADSFJGMI-QJANCWQKSA-N |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O)N |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O)N |
Origin of Product |
United States |
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